Isocarlinoside
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H28O15 |
|---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1 |
InChI Key |
WYYFCTVKFALPQV-MCIQUCDDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isocarlinoside: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarlinoside (B150252), a flavone (B191248) C-glycoside, is a naturally occurring flavonoid found in various plant species. As a derivative of the well-studied luteolin (B72000), this compound is gaining attention for its potential pharmacological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a comprehensive summary of its spectroscopic data, methodologies for its isolation, and an exploration of the key signaling pathways it may modulate, based on current scientific literature. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is structurally defined as luteolin 6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside. The core of the molecule is the flavone luteolin, which is glycosidically linked to an arabinose and a glucose sugar moiety at positions 6 and 8, respectively.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]-8-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
| Molecular Formula | C₂₆H₂₈O₁₅ |
| Molecular Weight | 580.49 g/mol |
| CAS Number | 83151-90-0 |
| SMILES | C1--INVALID-LINK--C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O)[C@H]5--INVALID-LINK--O5)O)O)O)O">C@HO |
Table 2: Physicochemical Properties of this compound (Predicted and Experimental)
| Property | Value | Source |
| Physical State | Powder | ChemFaces |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |
| pKa (strongest acidic) | 6.8 (Predicted) | ChemAxon |
| pKa (strongest basic) | -3.9 (Predicted) | ChemAxon |
| Boiling Point | 986.9 ± 65.0 °C (Predicted) | ChemAxon |
| Density | 1.82 ± 0.1 g/cm³ (Predicted) | ChemAxon |
| Flash Point | 327.5 °C (Predicted) | GuideChem |
Spectroscopic Data
NMR Spectroscopy
The following table provides ¹H and ¹³C NMR spectral data for a closely related isomer, luteolin-6-C-β-glucopyranoside, which can be used as a reference for the interpretation of this compound spectra. The numbering of the luteolin core is standard for flavonoids.
Table 3: ¹H and ¹³C NMR Spectral Data of Luteolin-6-C-β-glucopyranoside (Reference Data)
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |
| Luteolin Moiety | ||
| 2 | 164.5 | |
| 3 | 103.1 | 6.61 (s) |
| 4 | 181.9 | |
| 5 | 161.1 | |
| 6 | 109.1 | |
| 7 | 163.2 | |
| 8 | 94.1 | 6.23 (d, J=2.3) |
| 9 | 157.1 | |
| 10 | 104.1 | |
| 1' | 121.9 | |
| 2' | 114.4 | 7.42 (d, J=2.3) |
| 3' | 146.3 | |
| 4' | 150.1 | |
| 5' | 116.1 | 6.82 (d, J=2.3) |
| 6' | 119.8 | 7.49 (dd, J=8.3, 2.3) |
| Glucose Moiety | ||
| 1'' | 73.8 | 4.68 (d, J=9.8) |
| 2'' | 71.2 | |
| 3'' | 79.2 | |
| 4'' | 71.2 | |
| 5'' | 82.4 | |
| 6'' | 62.1 |
Data obtained from Oriental Journal of Chemistry, 2017, 33(3), 1493-1502.[1]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can help to elucidate the structure of the glycosidic linkages. The fragmentation of C-glycosyl flavonoids typically involves cleavages within the sugar rings.
Experimental Protocols
Isolation of Luteolin C-Glycosides (Reference Protocol)
The following is a general protocol for the isolation of luteolin C-glycosides from a plant source, which can be adapted for the specific isolation of this compound. This protocol is based on the methods described for the isolation of luteolin 8-C-β-D-glucopyranoside.
Caption: Luteolin activates the Nrf2 antioxidant pathway.
Anti-inflammatory Activity
Luteolin exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key mechanism is the suppression of the NF-κB (Nuclear Factor-kappa B) signaling pathway .
[2]NF-κB Signaling Pathway Inhibition by Luteolin
Caption: Luteolin inhibits the NF-κB inflammatory pathway.
Anticancer Activity
Luteolin has demonstrated anticancer activity in various cancer cell lines and animal models. Its mechanisms of action are multifaceted and involve the modulation of several signaling pathways, including the PI3K/Akt and MAPK pathways , leading to the induction of apoptosis and inhibition of cell proliferation.
[3][4][5]Anticancer Signaling Pathways Modulated by Luteolin
Caption: Luteolin modulates key signaling pathways in cancer.
Conclusion and Future Directions
This compound represents a promising natural product with a chemical scaffold known for its diverse biological activities. While research directly on this compound is still emerging, the extensive studies on its aglycone, luteolin, provide a strong rationale for its further investigation as a potential therapeutic agent. Future research should focus on the complete structural elucidation of this compound from various natural sources, the development of efficient synthesis methods, and the comprehensive evaluation of its specific pharmacological effects and mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing flavone C-glycoside.
References
- 1. Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar – Oriental Journal of Chemistry [orientjchem.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Isocarlinoside
Core Disposal Principle: Hazardous Waste Management
Isocarlinoside, as a research chemical, should be managed as hazardous waste. This approach ensures the highest level of safety for laboratory personnel and the environment. Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[1][2][3] The primary objective is the safe collection, containment, and labeling of the waste for subsequent removal by a certified hazardous waste management service.[4]
Quantitative Data for Disposal
In the absence of specific quantitative data for this compound, the disposal parameters are guided by general chemical waste principles.
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste | Assumed for a research chemical lacking specific safety data. |
| Container Type | Chemically resistant, sealed container (e.g., glass or appropriate plastic) | To prevent leaks, reactions, and evaporation.[2][5][6] |
| pH Range for Collection | As is (Do not neutralize) | Neutralization can cause unintended reactions.[2] |
| Labeling Requirements | "Hazardous Waste," "this compound," and solvent name with concentrations | Accurate labeling is crucial for safe handling and disposal.[5][6] |
| Spill Residue | Dispose of as hazardous waste | All materials used for spill cleanup are considered contaminated.[4][7] |
Experimental Protocol: Waste Collection and Disposal Workflow
The proper disposal of this compound follows a standardized procedure for waste accumulation and disposal, rather than a traditional experimental protocol.
Step 1: Designate a Waste Container
-
Select a leak-proof container made of a material chemically compatible with this compound and any solvents used.[2][5][6]
Step 2: Label the Container
-
Affix a "Hazardous Waste" label to the container.[6]
-
Clearly write the full chemical name, "this compound," and the name of any solvent (e.g., DMSO, ethanol) with their approximate concentrations.[5]
-
Record the date when the first waste is added to the container.[4]
Step 3: Collect Waste
-
As this compound solutions are used, collect all waste, including unused stock solutions and contaminated media, in the designated container.
-
Do not mix incompatible waste streams in the same container.[5]
Step 4: Store the Waste Container Safely
-
Keep the waste container tightly closed at all times, except when adding waste.[2][5][6]
-
Store the container in a designated, well-ventilated, and secure area.[3]
-
Use secondary containment, such as a larger, chemically resistant tray, to capture any potential leaks.[3][7]
Step 5: Arrange for Disposal
-
Once the container is full or when it is no longer needed, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[3]
Spill Cleanup Protocol
In the event of a spill, follow these procedures:
-
Alert Personnel : Immediately notify others in the vicinity.[4]
-
Evacuate if Necessary : For large spills, evacuate the area.
-
Wear Personal Protective Equipment (PPE) : At a minimum, wear gloves, safety goggles, and a lab coat.
-
Contain the Spill : Use absorbent pads or other inert material to prevent the spill from spreading.[4]
-
Absorb the Spill : Cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.[4]
-
Collect Contaminated Material : Carefully scoop the absorbed material and any other contaminated debris into a designated hazardous waste container.[4]
-
Decontaminate the Area : Clean the spill area with soap and water.
-
Dispose of Cleanup Materials : All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[4][7]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. acs.org [acs.org]
- 2. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Navigating the Safe Handling of Isocarlinoside: A Guide for Laboratory Professionals
Crucial Safety Notice: As of the latest available information, a specific Safety Data Sheet (SDS) for Isocarlinoside has not been officially published. The absence of a dedicated SDS means that detailed, substance-specific hazard classifications, handling precautions, and personal protective equipment (PPE) recommendations are not formally established.
In the interest of ensuring the highest safety standards in the laboratory, this guide provides essential, immediate safety and logistical information based on best practices for handling novel or uncharacterized chemical compounds. Additionally, for the purpose of risk assessment, we will reference the safety data for Forskolin, a closely related isomer of this compound. It is imperative to treat this compound with a high degree of caution until more definitive safety data becomes available.
Personal Protective Equipment (PPE): A Precautionary Approach
Given the uncharacterized nature of this compound, a comprehensive PPE strategy is essential to minimize potential exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. | Protects against accidental splashes of liquids or fine particles that could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. It is crucial to double-glove when handling the pure compound or concentrated solutions. | Prevents direct skin contact. The specific glove material should be selected based on the solvent used to dissolve the this compound. Always inspect gloves for any signs of degradation or perforation before and during use. |
| Body Protection | A fully fastened laboratory coat, preferably made of a chemical-resistant material. An additional chemical-resistant apron is recommended when handling larger quantities. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the powder outside of a certified chemical fume hood. | Minimizes the risk of inhaling fine particles or aerosols, especially when weighing or transferring the solid compound. The use of a fume hood is the preferred primary engineering control. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps from preparation to disposal.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, as well as solvents used for rinsing contaminated glassware, should be collected in a separate, labeled hazardous liquid waste container. The container must be compatible with the solvents used.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Potentially Toxic," "Handle with Caution").
-
Storage: Store waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal protocol. EHS will provide the appropriate procedures for waste pickup and disposal in accordance with local, state, and federal regulations.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure the safe and responsible handling of this compound in the laboratory. Continuous vigilance and a proactive approach to safety are paramount when working with uncharacterized compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
